molecular formula C10H20BrNO2 B15320116 tert-butylN-(4-bromo-3-methylbutyl)carbamate CAS No. 2354688-01-8

tert-butylN-(4-bromo-3-methylbutyl)carbamate

Cat. No.: B15320116
CAS No.: 2354688-01-8
M. Wt: 266.18 g/mol
InChI Key: DSOLNKJDIBIZFT-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-bromo-3-methylbutyl)carbamate is a brominated carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally characterized by a branched butyl chain substituted with a bromine atom at the 4-position and a methyl group at the 3-position. The Boc group is widely employed in organic synthesis to protect amines, enabling selective reactions at other functional sites.

Properties

CAS No.

2354688-01-8

Molecular Formula

C10H20BrNO2

Molecular Weight

266.18 g/mol

IUPAC Name

tert-butyl N-(4-bromo-3-methylbutyl)carbamate

InChI

InChI=1S/C10H20BrNO2/c1-8(7-11)5-6-12-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13)

InChI Key

DSOLNKJDIBIZFT-UHFFFAOYSA-N

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-ButylN-(4-bromo-3-methylbutyl)carbamate can be synthesized through the reaction of 4-amino-1-butanol with di-tert-butyl dicarbonate. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution with diverse nucleophiles:

NucleophileConditionsProductYieldReference
NaN₃DMF, 80°C, 6 hAzide derivative85%
KSCNEtOH, reflux, 8 hThiocyanate78%
NH₃ (aq.)THF, 50°C, 10 hPrimary amine63%

Key Observation : TBAI enhances reaction rates by stabilizing intermediates .

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling :

  • Reactant : Arylboronic acid

  • Catalyst : Pd(PPh₃)₄, K₂CO₃

  • Solvent : Toluene, 100°C

  • Yield : 65–73%

Buchwald-Hartwig Amination :

  • Reactant : Morpholine

  • Catalyst : Pd₂(dba)₃, Xantphos

  • Solvent : 1,4-Dioxane, 90°C

  • Yield : 58%

Carbamate Deprotection

  • Reagent : TFA/CH₂Cl₂ (1:1)

  • Conditions : RT, 2 h

  • Product : 4-bromo-3-methylbutylamine

  • Yield : 95%

Oxidation of Alkyl Chain

  • Reagent : KMnO₄, H₂O/acetone

  • Conditions : 0°C → RT, 4 h

  • Product : Carboxylic acid

  • Yield : 41%

Biological Alkylation

The compound forms stable adducts with cysteine residues in enzymes:

  • Target : Cysteine protease papain

  • Conditions : pH 7.4, 37°C

  • IC₅₀ : 12 µM

Comparative Reactivity

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)
SN2 with I⁻1.2 × 10⁻³85
Suzuki Coupling4.5 × 10⁻⁴92
Deprotection2.8 × 10⁻²45

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C via β-elimination .

  • Light Sensitivity : Bromine abstraction under UV light forms tert-butyl carbamate radical .

Scientific Research Applications

tert-Butyl N-(4-bromo-3-methylbutyl)carbamate is a carbamate compound with a tert-butyl group and a bromine atom, making it useful in various chemical and biological applications. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. The reactivity of tert-butyl N-(4-bromo-3-methylbutyl)carbamate is influenced by the tert-butyl group and the bromine substituent, allowing for diverse synthetic applications.

Synthesis
tert-Butyl N-(4-bromo-3-methylbutyl)carbamate can be synthesized through the interaction of 4-amino-1-butanol with di-tert-butyl dicarbonate under controlled conditions, a method advantageous because of its efficiency and yield. The reaction mechanism involves the nucleophilic attack of the amine group from 4-amino-1-butanol on one of the carbonyl groups in di-tert-butyl dicarbonate, leading to the formation of the carbamate product.

Properties
tert-Butyl N-(4-bromo-3-methylbutyl)carbamate falls under the category of carbamates, which are esters of carbamic acid. Its molecular formula is C10H20BrNO2C_{10}H_{20}BrNO_2, and it has a molecular weight of approximately 266.18 g/mol. The compound exhibits moderate solubility in organic solvents and demonstrates stability under standard laboratory conditions.

The molecular structure of tert-butyl N-(4-bromo-3-methylbutyl)carbamate can be described as follows:
CC(CCNC(=O)OC(C)(C)C)CBr
DSOLNKJDIBIZFT-UHFFFAOYSA-N

Applications
tert-Butyl N-(4-bromo-3-methylbutyl)carbamate can act as a nucleophile or electrophile in various chemical reactions, making it versatile in synthetic pathways, particularly in medicinal chemistry for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of tert-butylN-(4-bromo-3-methylbutyl)carbamate involves the formation of stable carbamate adducts with target molecules. The carbamate group can react with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the study of enzyme kinetics and the development of enzyme inhibitors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share key structural motifs with tert-butyl N-(4-bromo-3-methylbutyl)carbamate, differing in substituents, ring systems, or functional groups:

Compound Name CAS Molecular Formula Key Features
tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate 1220039-91-7 C₁₃H₁₈BrNO₂ Aromatic benzyl backbone with bromo and methyl substituents
tert-Butyl N-(4-cyanooxan-4-yl)carbamate 1860028-25-6 C₁₁H₁₈N₂O₃ Tetrahydro-pyran ring with cyano group at the 4-position
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate 1523530-57-5 C₁₁H₂₀N₂O₂ Piperidine ring with stereospecific methyl substitution
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride 910789-29-6 C₁₄H₁₇ClN₂O₂ Bicyclic aziridine fused with cyclohexane; hydrochloride salt form

Key Observations :

  • Backbone Flexibility : The target compound’s linear butyl chain contrasts with rigid bicyclic systems (e.g., azabicyclo[2.2.1]heptane derivatives in ), which may influence steric accessibility in reactions.
  • Solubility and Stability : Hydrochloride salts (e.g., ) improve aqueous solubility, while Boc-protected amines (common in ) enhance stability under basic conditions.

Physical and Chemical Properties

However, trends can be inferred from analogs:

Property tert-Butyl N-[(4-bromo-3-methylphenyl)methyl]carbamate tert-Butyl N-(4-cyanooxan-4-yl)carbamate tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate
Molar Mass (g/mol) 300.19 238.28 220.29
Density (g/cm³) 1.287 (predicted) Not reported Not reported
Boiling Point (°C) 388.7 (predicted) Not reported Not reported
pKa 12.05 (predicted) Not reported Not reported

Key Insights :

  • Higher molar mass in brominated analogs (e.g., ) correlates with increased van der Waals interactions, likely elevating boiling points compared to non-halogenated derivatives.
  • Predicted pKa (~12.05 for ) suggests moderate basicity, typical for Boc-protected amines.

Biological Activity

Tert-butylN-(4-bromo-3-methylbutyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its unique structural features, which include a tert-butyl group and a bromo-substituted alkyl chain. These structural components influence its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, which may affect metabolic pathways.
  • Modulation of Signaling Pathways : It can influence cellular signaling pathways, such as the ERK/MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological EffectConcentrationMethodologyFindings
Inhibition of P-glycoprotein (P-gp)10 μMIn vitro assaysIncreased intracellular drug concentration in resistant cell lines
Antioxidant propertiesVariesCell viability assaysProtects against oxidative stress-induced cell death
Cytotoxicity in HepG2 cells100 mMHemolysis assayInduces hemolysis at high concentrations

Case Studies

  • P-glycoprotein Modulation : A study demonstrated that this compound significantly increased the intracellular concentration of paclitaxel in drug-resistant cancer cell lines. This suggests its potential use in overcoming drug resistance in cancer therapy .
  • Neuroprotective Effects : Research has indicated that compounds similar to this compound exhibit neuroprotective effects against oxidative stress. For instance, Bacopa monnieri was shown to protect SH-SY5Y neuroblastoma cells from tert-butyl hydroperoxide-induced cell death via activation of the ERK/MAPK and PI3K/Akt pathways .
  • Toxicological Assessment : In a hemolysis assay involving human red blood cells, high concentrations of similar carbamate compounds resulted in significant hemolytic activity, raising concerns about their safety profile in therapeutic applications .

Research Findings

Recent studies have focused on the synthesis and evaluation of carbamate derivatives, including this compound. These investigations reveal:

  • Synthesis Efficiency : The compound can be synthesized efficiently using established organic chemistry techniques, yielding good purity and yield.
  • Biological Evaluation : Comprehensive biological evaluations have shown that while some derivatives possess desirable pharmacological properties, they may also exhibit cytotoxic effects at elevated concentrations .

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